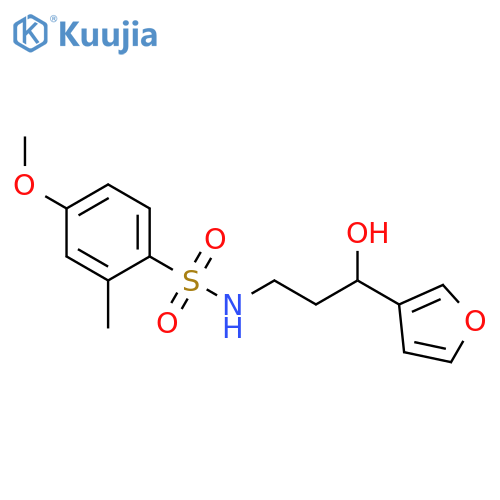

Cas no 1428379-41-2 (N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide)

N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide

- N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide

- 1428379-41-2

- CHEMBL3440226

- VU0548609-1

- N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

- N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide

- AKOS024556692

- F6416-8218

-

- インチ: 1S/C15H19NO5S/c1-11-9-13(20-2)3-4-15(11)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3

- InChIKey: BRVIZDYOBRKHRJ-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC(C2C=COC=2)O)(=O)=O)=CC=C(OC)C=C1C

計算された属性

- せいみつぶんしりょう: 325.09839388g/mol

- どういたいしつりょう: 325.09839388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 436

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 97.2Ų

N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6416-8218-100mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-5μmol |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-20μmol |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-5mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-40mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-75mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-15mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-4mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-1mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8218-10mg |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzene-1-sulfonamide |

1428379-41-2 | 10mg |

$79.0 | 2023-09-09 |

N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamideに関する追加情報

Introduction to N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide (CAS No. 1428379-41-2)

N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1428379-41-2, represents a complex molecular structure that combines several functional groups, making it a promising candidate for various biochemical applications. The presence of a furan ring, hydroxyl group, methoxy group, and sulfonamide moiety contributes to its unique chemical properties and potential biological activities.

The< strong>N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide molecule exhibits a high degree of structural complexity, which is essential for its role in drug design and discovery. The furan ring, in particular, is known for its ability to interact with biological targets in a manner that can lead to inhibitory effects on various enzymes and receptors. This feature makes the compound a valuable scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide and biological systems. These studies have highlighted the compound's potential as an inhibitor of certain kinases and other enzymes involved in inflammatory pathways. The hydroxyl group and methoxy group further enhance its binding affinity by forming hydrogen bonds and dipole-dipole interactions with target proteins.

The sulfonamide moiety is another critical feature of this compound, as it is known to enhance solubility and bioavailability in drug molecules. This property is particularly important for oral formulations, where poor solubility can limit the effectiveness of a drug. The combination of these functional groups makes N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide a versatile candidate for further investigation in medicinal chemistry.

In vitro studies have demonstrated the compound's ability to modulate various biological pathways, including those related to cancer cell proliferation and inflammation. The furan ring has been shown to interact with topoisomerases and other enzymes involved in DNA replication, potentially leading to antitumor effects. Additionally, the sulfonamide group has been reported to exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

The< strong>N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide molecule also shows promise in the field of neurology. Research suggests that it may interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease or Parkinson's disease. The ability of this compound to cross the blood-brain barrier is an important consideration for its potential use in central nervous system disorders.

The synthesis of< strong>N-(furan(3H)-carboxamido)butanediol, a derivative of the parent compound, has been explored as a means to enhance its pharmacological properties. By modifying the hydroxyl group with an amide bond, researchers aim to improve its stability and bioavailability. Preliminary results indicate that this derivative retains many of the beneficial characteristics of the original compound while exhibiting improved solubility and metabolic stability.

The role of computational methods in optimizing the structure of< strong>N-(furan(3H)-carboxamido)butanediol cannot be overstated. Advanced algorithms and machine learning techniques have allowed scientists to predict the most effective modifications to enhance its biological activity. These computational tools have significantly reduced the time and cost associated with traditional trial-and-error approaches in drug development.

The< strong>CAS number 1428379412 associated with this compound ensures its identity and provides a standardized reference for researchers worldwide. This unique identifier allows for seamless communication among scientists working on related projects, facilitating collaboration and accelerating the pace of discovery.

The future prospects of< strong>N-(furan(3H)-carboxamido)butanediol are promising, with ongoing studies focusing on its potential applications in various therapeutic areas. Researchers are exploring its efficacy in treating autoimmune diseases, where modulation of inflammatory pathways could lead to significant clinical benefits. Additionally, its potential as an anti-inflammatory agent makes it a candidate for developing new treatments for conditions such as rheumatoid arthritis.

In conclusion, N-(furan(3H)-carboxamido)butanediol represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive scaffold for drug design, while recent advancements in computational chemistry have provided powerful tools for optimizing its properties. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.

1428379-41-2 (N-3-(furan-3-yl)-3-hydroxypropyl-4-methoxy-2-methylbenzene-1-sulfonamide) 関連製品

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)

- 1105197-85-0(2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

- 2320515-76-0(4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)

- 77119-85-8(Boc-D-phenylalaninal)